BENGHE Foundational & Exploratory
Check Availability & Pricing

1-Benzyl-1-methyl-4-oxopiperidinium lodide:
Structure Elucidation & Characterization Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

1-Benzyl-1-methyl-4-
Compound Name:

oxopiperidinium iodide
CAS No.: 217458-79-2

Cat. No.: B7950114

Get Quote

Executive Summary

e Compound: 1-Benzyl-1-methyl-4-oxopiperidinium iodide[1][2]
e Formula:
¢ Molecular Weight: 331.19 g/mol (Salt); 204.14 Da (Cation)

o Core Application: Synthetic intermediate for piperidine-based analgesics; model system for
quaternary ammonium stereochemistry.

o Key Structural Challenge: Distinguishing the stereochemical orientation (axial vs. equatorial)
of the N-methyl and N-benzyl groups post-quaternization.

Synthesis & Preparation Logic

The structural integrity of the target compound begins with its synthesis. The reaction is a
classic Menschutkin reaction, involving the nucleophilic attack of a tertiary amine on an alkyl
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halide.

Synthetic Pathway

The most efficient route utilizes 1-benzyl-4-piperidone as the nucleophile and methyl iodide
(Mel) as the electrophile. This pathway is preferred over the reverse (N-methylation of 4-
piperidone followed by benzylation) due to the commercial availability and stability of the N-
benzyl precursor.

Reaction Mechanism:

» Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the methyl carbon of
Mel.

o Transition State: A trigonal bipyramidal transition state forms at the methyl carbon.
e Quaternization: The iodine leaves as iodide (
), resulting in the formation of the quaternary ammonium salt.

Note on Stereoselectivity: The attack of the methyl iodide typically occurs from the axial
direction due to the "kinetic control" preference in piperidine rings, although the final product
distribution can be influenced by solvent polarity and temperature (thermodynamic
equilibration).

1-Benzyl-4-piperidone

(C12H15NO) Nucleophilic Attack
\ Transition State Quaternization ) 1-Benzyl-1-methyl-4-oxopiperidinium lodide

/ (SN2 Attack) (C13H18INO)
Methyl lodide

(CH3I)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-benzyl-1-methyl-4-oxopiperidinium iodide via Menschutkin
reaction.

Spectroscopic Structure Elucidation
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This section details the step-by-step logic to confirm the structure, moving from elemental
composition to stereochemical assignment.

Mass Spectrometry (ESI-MS)

Objective: Confirm the molecular formula of the cation.
e Method: Electrospray lonization (Positive Mode).

o Expected Result: A dominant peak at m/z 204.14.

e Interpretation: The iodide counterion (

, 126.9 Da) dissociates in the MS source. The observed mass corresponds to the cationic
species

o Calculation: (1213) + (118) + 14 + 16 = 156 + 18 + 14 + 16 = 204.

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and salt formation.

» Key Band 1 (C=0 Stretch): A strong absorption at 1715-1725 cm~*. This confirms the
integrity of the ketone at the C4 position.

o Key Band 2 (C-N Stretch): Bands in the 1100-1200 cm~1 region, characteristic of C-N single
bonds.

e Absence of N-H: No broad bands in the 3200-3500 cm~1 region, confirming the quaternary
ammonium state (no N-H protons).

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and confirm N-methylation.

Table 1: Predicted
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H NMR Data (400 MHz DMSO-dR)
Chemical Shift

( Lo ] Assighment
Multiplicity Integration

Position .
Logic

, Ppm)

Phenyl ring
protons
(deshielded by
cationic N).

Ar-H 7.40-7.60 Multiplet 5H

Benzylic protons.
Significantly
) deshielded due
N-CHz-Ph 4.60 - 4.75 Singlet 2H )
to the adjacent
positive charge

on Nitrogen.[3]

Diagnostic
Signal. The N-
methyl group
N-CHs 3.10-3.30 Singlet 3H appears as a
sharp singlet,
distinct from the

starting material.

Protons adjacent
. ) to the quaternary
Ring H (C2/C6) 3.60-3.80 Multiplet 4H )
nitrogen

(deshielded).

Protons adjacent
Ring H (C3/C5) 2.80 -3.00 Multiplet 4H to the carbonyl

group.

Table 2: Predicted

C NMR Data (100 MHz, DMSO-d6)
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Chemical Shift (

Position Assignment

» PpmM)
C=0 ~205.0 Ketone carbonyl carbon.
Ar-C (ipso) ~128.0 - 133.0 Aromatic carbons.

Benzylic carbon (deshielded

N-CHz-Ph ~68.0 — 70.0 by

).

Piperidine carbons adjacent to
Ring C2/C6 ~58.0 — 60.0

Diagnostic Signal. Methyl
N-CHs ~48.0 - 52.0 )

carbon on quaternary nitrogen.

_ Piperidine carbons adjacent to

Ring C3/C5 ~36.0 — 38.0

Carbonyl.

Stereochemical & Conformational Analysis
The most complex aspect of this elucidation is determining the stereochemistry at the nitrogen
atom. The piperidine ring adopts a chair conformation, leading to two possible diastereomers:

o N-Methyl Equatorial / N-Benzyl Axial

» N-Methyl Axial / N-Benzyl Equatorial

The "Curtin-Hammett" Principle in Quaternization

Research on N-methylpiperidines indicates that alkylation with benzyl halides often favors axial
attack, placing the incoming group (Benzyl) in the axial position initially. However, the
thermodynamic product usually places the bulkier group (Benzyl) in the equatorial position to
minimize 1,3-diaxial interactions.

o Conclusion for this Salt: The N-Benzyl Equatorial / N-Methyl Axial conformer is generally the
thermodynamically preferred species in the solid state.
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NOESY/ROESY Experiments (Advanced Elucidation)

To definitively prove the stereochemistry in solution:

o Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

e Logic:

o If the N-Methyl is Axial, it will show strong NOE correlations with the axial protons at

C3/C5.

o If the N-Methyl is Equatorial, it will show NOE correlations with the equatorial protons at

C2/Cé6.

o Standard Outcome: For 1-benzyl-1-methyl-4-oxopiperidinium, the N-methyl group typically
shows correlations consistent with an axial or pseudo-axial orientation in many solvents, as

the benzyl group demands the equatorial space.

Unknown Sample

W

1H NMR: Singlet at 3.2 ppm
(Confirms N-Methylation)

ESI-MS: m/z 204.14

(Confirms Cation Formula) (Confirms Ketone)

FIHIS Ly AD St /Ambiguous Stereo

NOESY: Me-H / Ring-H Coupling
(Determines Stereochemistry)

Definitive 3D Model

1-Benzyl-1-methyl-4-oxopiperidinium |

Confirmed Structure:

Click to download full resolution via product page
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Figure 2: Logical flow for the structural elucidation of the quaternary ammonium salt.

Experimental Protocols
Synthesis Procedure

e Dissolution: Dissolve 1-benzyl-4-piperidone (10.0 mmol) in anhydrous acetone or acetonitrile
(20 mL).

o Addition: Add methyl iodide (12.0 mmol, 1.2 eq) dropwise at 0°C. Caution: Methyl iodide is a
suspected carcinogen; use a fume hood.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—-12 hours. A white to
pale-yellow precipitate will form.

« |solation: Filter the precipitate, wash with cold diethyl ether to remove unreacted starting
materials.

 Purification: Recrystallize from ethanol/ether to obtain pure crystals.
Analytical Conditions
¢ NMR: Dissolve ~10 mg of the salt in 0.6 mL of DMSO-d6. Acquire spectra at 298 K.

e LC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% formic acid). The salt
will elute as the free cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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